3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Descripción
Historical Context of Oxazolidinones in Chemical Research
The oxazolidinone class of compounds emerged as a significant focus of chemical research beginning in the 1980s, when antibacterial oxazolidinone compounds were first reported by DuPont and designated as DuP 105 and DuP 721. This initial exploration marked the beginning of intensive research into synthetic antimicrobial agents with novel mechanisms of action. The development trajectory of oxazolidinones faced early challenges, as the original DuPont compounds encountered toxicity issues in human clinical trials, causing them to fall out of favor temporarily. However, the class was subsequently revisited years later with examinations focused on achieving higher efficacy and improved safety profiles.
The resurgence of oxazolidinone research led to the discovery of two promising candidates: eperezolid and linezolid. Pharmacia Corporation scientists initiated a comprehensive discovery research program in oxazolidinone chemistry and biology, exploring various structural modifications including indanone-, tetralone-, and indoline-subunit oxazolidinones. These efforts provided crucial proof-of-concept improvements in antibacterial activity and established important structure-activity relationships for the program. The systematic approach included the development of methods for enantiomeric enrichment of analogs and intensive synthesis and evaluation efforts across three oxazolidinone subclasses: piperazine, indoline, and tropones.
The emergence of oxazolidinones as a new class of synthetic antibiotics represented a significant milestone in medicinal chemistry, as they constituted the only new class of synthetic antibiotics advanced in clinical use over the past 50 years. This achievement was particularly noteworthy given the increasing challenges posed by antibiotic resistance and the urgent need for novel antimicrobial mechanisms. The historical development of oxazolidinones from the 1990s onwards introduced new therapeutic options for treating infections caused by multiresistant Gram-positive and Gram-negative bacteria.
The foundational research in oxazolidinone chemistry established key principles that continue to guide contemporary compound development, including the importance of the five-member heterocyclic ring structure and the critical role of stereochemistry in biological activity. The extensive medicinal chemistry campaigns undertaken by pharmaceutical companies provided essential insights into the relationship between chemical structure and biological function, laying the groundwork for the development of novel derivatives such as 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one.
Molecular Identity and Classification
This compound possesses the molecular formula C₉H₈F₃N₃O₂ and exhibits a molecular weight of 247.17 g/mol. The compound is officially registered under the Chemical Abstracts Service number 1384429-37-1, providing its unique chemical identifier within global chemical databases. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on structural components.
The compound's International Chemical Identifier string is InChI=1S/C9H8F3N3O2/c10-9(11,12)6-4-15(8(16)17-6)7-5(13)2-1-3-14-7/h1-3,6H,4,13H2, which provides a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key is IXFZGYGANBMQJA-UHFFFAOYSA-N, serving as a hashed version of the full International Chemical Identifier for database searching purposes. The Simplified Molecular Input Line Entry System representation is O=C1OC(C(F)(F)F)CN1c1ncccc1N, offering a concise linear notation of the molecular structure.
From a chemical classification perspective, this compound belongs to the heterocyclic organic compounds category, specifically within the oxazolidinone subfamily. It contains both a pyridine ring system and an oxazolidinone ring, making it a bicyclic heteroaromatic compound. The presence of fluorine atoms classifies it as an organofluorine compound, while the amino group positions it within the aminopyridine subclass. The trifluoromethyl substituent places it among trifluoromethylated compounds, a category known for distinctive chemical and physical properties.
Structural Features and Chemical Nomenclature
The molecular architecture of this compound encompasses several distinctive structural features that contribute to its chemical properties and potential biological activity. The core oxazolidinone ring system consists of a five-membered heterocyclic ring containing one oxygen atom, one nitrogen atom, and a carbonyl group, which represents the fundamental pharmacophore characteristic of this compound class. The oxazolidinone ring adopts a specific stereochemical configuration, with the substituent at the C5 position exhibiting the S configuration, which is essential for optimal biological activity within this compound family.
The trifluoromethyl group attached at the C5 position of the oxazolidinone ring represents a significant structural modification that influences both the chemical stability and biological properties of the molecule. Trifluoromethyl groups are known to impart unique characteristics to organic compounds, including increased lipophilicity, metabolic stability, and altered electronic properties due to the high electronegativity of fluorine atoms. The presence of three fluorine atoms in this substituent creates a strongly electron-withdrawing effect that can influence the reactivity of adjacent functional groups and the overall molecular dipole moment.
The aminopyridine moiety attached to the nitrogen atom of the oxazolidinone ring introduces additional complexity to the molecular structure. The pyridine ring provides a six-membered aromatic heterocycle containing one nitrogen atom, which contributes to the compound's basicity and potential for hydrogen bonding interactions. The amino group positioned at the 3-position of the pyridine ring serves as an electron-donating substituent that can participate in hydrogen bonding and influence the electronic distribution within the aromatic system. This structural feature creates an interesting electronic contrast with the electron-withdrawing trifluoromethyl group, potentially leading to unique chemical behavior.
The acylaminomethyl group linked to C5 of the oxazolidinone represents another critical structural element characteristic of biologically active oxazolidinones. This group provides a connection point between the oxazolidinone core and the aminopyridine substituent through a methylene bridge, allowing for conformational flexibility while maintaining the essential structural requirements for biological activity. The overall molecular geometry positions the various functional groups in a three-dimensional arrangement that facilitates specific molecular interactions.
| Structural Component | Position | Chemical Role | Electronic Effect |
|---|---|---|---|
| Oxazolidinone Ring | Core | Pharmacophore | Electron-withdrawing carbonyl |
| Trifluoromethyl Group | C5 | Substituent | Strong electron-withdrawing |
| Aminopyridine Moiety | N-aryl | Substituent | Mixed electronic effects |
| Amino Group | Pyridine C3 | Functional Group | Electron-donating |
| Methylene Bridge | Linker | Conformational Flexibility | Neutral |
Position in the Oxazolidinone Family of Compounds
This compound occupies a distinctive position within the broader oxazolidinone family of compounds, representing an evolution from the early prototypes to more sophisticated molecular designs. The compound shares fundamental structural characteristics with other members of this family, including the essential 2-oxazolidinone ring with the S configuration of substituents at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent pattern. These shared features place it firmly within the established oxazolidinone framework while its unique substitution pattern distinguishes it from other family members.
Within the historical context of oxazolidinone development, this compound represents a significant advancement from the original DuPont compounds DuP 105 and DuP 721, which established the basic structural template for the class. The incorporation of the aminopyridine moiety reflects the ongoing exploration of heterocyclic substitutions that began with compounds like linezolid and eperezolid, which emerged as the first clinical candidates from the piperazine oxazolidinones subclass. The trifluoromethyl substitution at the C5 position represents a more recent innovation in oxazolidinone chemistry, designed to enhance pharmacological properties through fluorine incorporation.
The compound can be categorized within the piperazinyl-phenyloxazolidinones subclass, which has demonstrated the most suitable chemical characteristics and biological activity among the three major oxazolidinone subclasses studied by pharmaceutical researchers. However, its aminopyridine substitution pattern distinguishes it from the classical piperazine derivatives, positioning it as part of a newer generation of oxazolidinones that explores alternative heterocyclic modifications. Recent research has shown particular interest in pyridine-containing oxazolidinones, with studies demonstrating that compounds such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibit strong antibacterial activity.
Comparative analysis with other oxazolidinone derivatives reveals that this compound belongs to the category of heteroaryl-substituted oxazolidinones, which have shown promise in addressing the narrow spectrum of activity and toxicity issues associated with earlier compounds. The incorporation of the aminopyridine system places it among compounds designed to achieve broader antibacterial spectra while maintaining the unique mechanism of action characteristic of oxazolidinones. Research into similar pyridyl-oxazolidinone derivatives has demonstrated their potential for exhibiting broad activity spectra against various bacterial strains.
| Compound Generation | Representative Examples | Key Structural Features | Developmental Status |
|---|---|---|---|
| First Generation | DuP 105, DuP 721 | Basic oxazolidinone core | Historical |
| Second Generation | Linezolid, Eperezolid | Piperazine substitution | Clinical use |
| Third Generation | Tedizolid, Sutezolid | Enhanced substitution patterns | Clinical development |
| Novel Derivatives | This compound | Aminopyridine with trifluoromethyl | Research stage |
The position of this compound within the oxazolidinone family reflects the continuous evolution of this compound class toward more sophisticated molecular designs that address the limitations of earlier generations while maintaining the essential structural and mechanistic features that define the family. Its unique combination of aminopyridine and trifluoromethyl substitutions represents a contemporary approach to oxazolidinone development, incorporating modern medicinal chemistry principles to optimize both chemical properties and biological activity potential.
Propiedades
IUPAC Name |
3-(3-aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)6-4-15(8(16)17-6)7-5(13)2-1-3-14-7/h1-3,6H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZGYGANBMQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 3-aminopyridine, undergoes a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate. This step introduces the trifluoromethyl group at the 5-position of the pyridine ring.
Cyclization to Oxazolidinone: The intermediate is then reacted with an appropriate carbonyl compound, such as ethyl chloroformate, under basic conditions to form the oxazolidinone ring. This cyclization step is crucial for the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or organolithium reagents.
Major Products
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Alcohols or amines derived from the oxazolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the trifluoromethyl group can enhance the potency and selectivity of these derivatives against various biological targets.
Industry
In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its chemical robustness and unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Anacetrapib
Structure : (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivative with a biphenylmethyl substituent .
Key Features :
- Contains two trifluoromethyl groups on the phenyl ring, increasing lipophilicity and electron-withdrawing effects.
- The biphenylmethyl group enhances binding affinity to lipid-regulating targets.
Pharmacological Activity : Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor used for hyperlipidemia treatment. Its structure-activity relationship (SAR) highlights the importance of trifluoromethyl groups and stereochemistry for efficacy .
(E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one
Structure: Oxazolidinone with a morpholinylmethyl group at position 5 and a naphthalene-based Schiff base at position 3 . Key Features:
- The morpholinylmethyl group improves solubility via polar interactions.
- The naphthalene moiety acts as a fluorophore, suggesting applications in fluorescence-based sensing . Synthesis: Formed via condensation of 3-amino-5-(morpholinmethyl)oxazolidin-2-one with 2-hydroxy-1-naphthaldehyde, yielding intramolecular N–H⋯O hydrogen bonds and chair-conformation oxazolidinone rings .
5-(Prop-2-ynoxymethyl)-3-[2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Structure: Oxazolidinone with a propargyloxymethyl group at position 5 and a 2-(trifluoromethyl)phenyl group at position 3 . Key Features:
- The propargyl group introduces alkyne reactivity for click chemistry applications.
- The -CF₃ substituent enhances stability against metabolic degradation.
Other Oxazolidinone Derivatives
- Antibacterial Agents : (5R)-3-[3-Fluoro-4-(triazinyl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one (INN List 116) features a hydroxymethyl group and fluorine, critical for antibacterial activity .
Research Findings and Implications
- Trifluoromethyl Role : The -CF₃ group in the target compound and analogs like Anacetrapib improves pharmacokinetic properties by resisting oxidative metabolism and enhancing membrane permeability .
- Aminopyridine vs. Aromatic Substituents: The 3-aminopyridin-2-yl group in the target compound may offer distinct hydrogen-bonding profiles compared to naphthalene or morpholine derivatives, affecting target selectivity .
- Synthetic Accessibility: The target compound’s synthesis route is undisclosed, but analogous oxazolidinones are often prepared via cyclization of amino alcohols with carbonyl reagents .
Actividad Biológica
The compound 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound through detailed analysis of its mechanisms, efficacy against various pathogens, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a crucial component in drug design.
Oxazolidinones typically function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolidinones demonstrate strong bactericidal effects against various strains of bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus (MRSA) | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| Compound C | Streptococcus pneumoniae | 0.25 µg/mL |
These findings suggest that the presence of the aminopyridine moiety may enhance the antibacterial efficacy of oxazolidinones by facilitating better binding to bacterial ribosomes.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human cell lines (e.g., L929 fibroblasts) have demonstrated that certain derivatives maintain low cytotoxicity while exhibiting potent antimicrobial activity. For example:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 100 | 90 |
| Compound B | 200 | 85 |
| Control | - | 100 |
These results indicate that while the compounds are effective against pathogens, they do not significantly harm normal human cells at therapeutic concentrations.
Case Studies
A notable case study involved the synthesis and testing of a series of oxazolidinone derivatives, including those with trifluoromethyl substitutions. The study revealed that these modifications led to enhanced antibacterial potency compared to non-fluorinated counterparts. The mechanism was attributed to increased lipophilicity and improved membrane penetration.
Q & A
What are the key considerations for designing a synthetic route for 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one?
Basic Research Question
The synthesis of this compound requires addressing steric hindrance from the trifluoromethyl group and ensuring regioselective coupling of the aminopyridine moiety. A methodologically robust approach involves:
- Stepwise oxazolidinone formation : Start with a protected 3-aminopyridine derivative to avoid side reactions during cyclization. Use trifluoroacetic anhydride to introduce the trifluoromethyl group via nucleophilic substitution under anhydrous conditions .
- Chiral resolution : If stereocenters are present, employ chiral auxiliaries (e.g., Evans auxiliaries) or asymmetric catalysis, as demonstrated in analogous oxazolidinone syntheses .
- Protection strategies : Use tert-butoxycarbonyl (Boc) groups for the amine to prevent undesired interactions during cyclization .
How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
Basic Research Question
X-ray crystallography is critical for unambiguous stereochemical assignment. Key steps include:
- Crystal growth : Use slow evaporation in a 1:1 dichloromethane/hexane mixture to obtain high-quality single crystals .
- Data collection and refinement : Employ SHELXL for structure solution and refinement, leveraging its robustness for small-molecule crystallography. Focus on resolving torsional angles around the oxazolidinone ring and trifluoromethyl group .
- Validation : Cross-validate results with NMR coupling constants (e.g., ) and computational geometry optimization (DFT) .
What computational methods are effective for predicting the biological activity of this compound?
Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models are ideal for activity prediction:
- Descriptor selection : Use genetic algorithms to identify critical descriptors (e.g., electronegativity, polar surface area) as demonstrated for CETP inhibitors like anacetrapib .
- Model development : Apply Support Vector Regression (SVR) for non-linear relationships, achieving higher accuracy () compared to Multiple Linear Regression (MLR) .
- Validation : Perform leave-one-out cross-validation and external validation with analogs from ChEMBL or PubChem .
How can UPLC-MS/MS be optimized for quantifying trace levels of this compound in biological matrices?
Advanced Research Question
Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity:
- Derivatization : Use 2-nitrobenzaldehyde for metabolites, enhancing ionization efficiency in positive ESI mode .
- Column selection : A C18 column (2.1 × 50 mm, 1.7 µm) with a 0.1% formic acid/acetonitrile gradient achieves baseline separation in <5 minutes .
- Calibration : Include isotopically labeled internal standards (e.g., -analogs) to correct for matrix effects .
What challenges arise in introducing the trifluoromethyl group during synthesis, and how can they be mitigated?
Basic Research Question
The electron-withdrawing nature of the trifluoromethyl group complicates nucleophilic substitutions:
- Reagent choice : Use Umemoto’s reagent or CFCu for direct trifluoromethylation under mild conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while scavengers like 2,6-lutidine suppress side reactions .
- Monitoring : Track reaction progress via NMR to detect intermediates .
How can contradictory biological activity data across studies be systematically addressed?
Advanced Research Question
Contradictions may stem from enantiomeric impurities or assay variability:
- Enantiomeric purity : Validate stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with standards .
- Assay standardization : Use cell lines with stable overexpression of target proteins (e.g., HEK293T) and normalize activity to reference inhibitors .
- Meta-analysis : Apply funnel plots or Egger’s regression to detect publication bias in literature data .
What advanced computational tools are suitable for modeling ligand-target interactions of this compound?
Advanced Research Question
Molecular dynamics (MD) and docking studies provide mechanistic insights:
- Docking software : Use AutoDock Vina or Glide with flexible side chains to account for induced-fit binding .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability and binding free energy (MM-PBSA) .
- Pharmacophore mapping : Align electrostatic and hydrophobic features with known active-site residues .
How should stability studies be designed to assess degradation under physiological conditions?
Basic Research Question
Forced degradation studies under ICH guidelines include:
- Stress conditions : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% HO (oxidative), and UV light (photolytic) at 40°C for 24 hours .
- Analytical monitoring : Use HPLC-DAD to quantify degradation products and identify labile sites (e.g., oxazolidinone ring cleavage) .
- Kinetic modeling : Apply first-order kinetics to estimate shelf-life under accelerated conditions .
What strategies enable isotopic labeling for metabolic pathway tracing?
Advanced Research Question
Isotopic labeling (e.g., , ) facilitates metabolic studies:
- Synthetic incorporation : Introduce at the oxazolidinone carbonyl via insertion during cyclization .
- In vivo tracing : Administer -labeled compound to rodents and analyze metabolites using accelerator mass spectrometry (AMS) .
- Data interpretation : Use SIMCA-P for multivariate analysis of isotopic enrichment patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
